molecular formula C10H11ClO B14068186 3,4,5-Trimethylbenzoyl chloride

3,4,5-Trimethylbenzoyl chloride

Cat. No.: B14068186
M. Wt: 182.64 g/mol
InChI Key: GUXPELMEYCDGIS-UHFFFAOYSA-N
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Description

3,4,5-Trimethylbenzoyl chloride (CAS 57498-46-1) is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65 . It is recognized in research as a versatile chemical building block. Acyl chlorides like this one are typically used to introduce the 3,4,5-trimethylbenzoyl moiety into larger molecules through reactions with nucleophiles such as amines and alcohols, forming amides and esters. These derivatives are valuable for constructing more complex structures in medicinal chemistry and materials science. While a closely related compound, 3,4,5-trimethoxybenzoyl chloride, is well-documented in the synthesis of pharmaceuticals and as a component in photoinitiator systems , specific documented research applications for this compound are not extensively detailed in the public domain. Researchers are encouraged to explore its potential based on its fundamental reactivity as an acylating agent. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3,4,5-trimethylbenzoyl chloride

InChI

InChI=1S/C10H11ClO/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3

InChI Key

GUXPELMEYCDGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Industrial Protocols

Thionyl chloride (SOCl₂) remains the most widely utilized reagent for synthesizing 3,4,5-trimethylbenzoyl chloride due to its high reactivity and simplicity. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid group of 3,4,5-trimethylbenzoic acid reacts with SOCl₂ to form the corresponding acyl chloride, releasing SO₂ and HCl gases. Industrial-scale implementations, as detailed in patent CN110818555A, involve charging a reactor with thionyl chloride and gradually introducing 3,4,5-trimethylbenzoic acid under controlled temperatures (25–80°C). A reflux period of 2–4 hours ensures complete conversion, followed by solvent recovery and vacuum distillation to isolate the product.

Key operational parameters include:

  • Temperature control : Lower temperatures (25–50°C) during acid addition minimize side reactions, while reflux (50–80°C) drives completion.
  • Byproduct management : Integrated HCl and SO₂ scrubbing systems mitigate environmental release, with recovered gases converted to hydrochloric acid and sodium sulfite.
  • Solvent selection : While the patent emphasizes solvent-free conditions, ancillary solvents like dichloromethane may enhance mixing in viscous reaction mixtures.

Yield and Purity Optimization

Industrial trials with 500–1000 kg batches report yields exceeding 95% and purity levels up to 98.9% after distillation. Critical factors influencing output include:

  • Stoichiometry : A 2:1 molar ratio of SOCl₂ to benzoic acid ensures excess reagent for complete conversion.
  • Reaction time : Prolonged reflux (4+ hours) maximizes yield but risks decomposition at elevated temperatures.
  • Distillation efficiency : Fractional distillation under reduced pressure (60°C, 10 Pa) effectively separates the product from residual thionyl chloride and oligomeric byproducts.

Despite its efficacy, this method necessitates rigorous corrosion-resistant equipment and hazardous gas handling, complicating small-scale applications.

Phosphorus Trichloride (PCl₃) as a Chlorinating Agent

Reaction Dynamics and Substrate Compatibility

Phosphorus trichloride offers a milder alternative to thionyl chloride, particularly for electron-rich aromatic acids. As demonstrated in Sage Journals’ atom-economy study, PCl₃ reacts with 3,4,5-trimethylbenzoic acid in acetonitrile at 60°C, achieving 78–95% yields within 6 hours. The mechanism involves sequential substitution of PCl₃’s chlorine atoms, with H₃PO₃ precipitating as a recoverable byproduct.

Notably, steric and electronic effects significantly impact reactivity:

  • Electron-donating groups : Methyl substituents at the 3,4,5-positions enhance reaction rates by stabilizing the intermediate acylium ion.
  • Steric hindrance : The meta and para methyl groups in 3,4,5-trimethylbenzoic acid impose minimal steric resistance compared to ortho-substituted analogs, favoring efficient chlorination.

Solvent and Catalytic Enhancements

Optimal conditions identified in controlled experiments include:

  • Solvent : Acetonitrile outperforms dioxane or hexane by solubilizing H₃PO₃ and preventing side reactions.
  • Catalyst-free operation : Unlike triphosgene methods, PCl₃ reactions proceed without additional catalysts, simplifying purification.
  • Temperature modulation : Reactions at 60°C balance speed and selectivity, whereas higher temperatures (80–100°C) accelerate decomposition.

A representative procedure involves heating 3,4,5-trimethylbenzoic acid (1 mol) with PCl₃ (1.2 mol) in acetonitrile (3 mL/g acid) at 60°C for 6 hours. Decantation removes H₃PO₃, and solvent evaporation yields the acyl chloride at 95% purity.

Bis(trichloromethyl) Carbonate (Triphosgene) Methodologies

Adaptation from Methoxy-Substituted Analogs

Although initially developed for 3,4,5-trimethoxybenzoyl chloride, triphosgene methods are adaptable to methyl derivatives by adjusting reaction parameters. The protocol dissolves 3,4,5-trimethylbenzoic acid and an organic amine catalyst (e.g., N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine) in 2-methyltetrahydrofuran, followed by triphosgene addition at 20–70°C. Post-reaction solvent recovery and recrystallization yield the product with 71–88% efficiency.

Critical Process Parameters

  • Catalyst loading : 0.03–0.1 equivalents of amine catalyst accelerate triphosgene activation without side reactions.
  • Solvent choice : 2-Methyltetrahydrofuran enhances reagent solubility and facilitates azeotropic water removal.
  • Recrystallization : Petroleum ether or cyclohexane dried over CaCl₂ achieves >98% purity via fractional crystallization.

This method’s lower volatility and reduced gas emissions make it preferable for laboratory-scale synthesis, though yields trail thionyl chloride-based approaches.

Comparative Analysis of Chlorination Methods

Yield and Purity Benchmarks

Method Reagent Temperature (°C) Time (h) Yield (%) Purity (%)
Thionyl Chloride SOCl₂ 50–80 2–4 95–98 98.9
PCl₃ PCl₃ 60 6 78–95 95–99
Triphosgene (Cl₃CO)₃CO 20–70 4–10 71–88 98.6–99.2

Cost and Scalability

  • Industrial preference : Thionyl chloride’s rapid kinetics and high yields favor large-scale production despite safety drawbacks.
  • Research suitability : Triphosgene and PCl₃ methods offer better control for small batches and sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylbenzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trimethylbenzoic acid.

    Reduction: It can be reduced to 3,4,5-trimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Oxalyl Chloride ((COCl)2): Another chlorinating agent.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

    Water: For hydrolysis reactions.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    3,4,5-Trimethylbenzoic Acid: Formed from hydrolysis.

    3,4,5-Trimethylbenzyl Alcohol: Formed from reduction.

Scientific Research Applications

3,4,5-Trimethylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 3,4,5-trimethylbenzoyl group into molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 3,4,5-trimethylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in the formation of amides, the nucleophilic attack by an amine on the carbonyl carbon of the acyl chloride leads to the formation of the amide bond.

Comparison with Similar Compounds

Comparison with Similar Benzoyl Chlorides

Structural and Electronic Differences

Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications References
2,4,6-Trimethylbenzoyl chloride 2-,4-,6-CH₃ 182.65 4422-95-1 Photoinitiators, organic synthesis
3,5-Dimethylbenzoyl chloride 3-,5-CH₃ 168.62 52095-81-5 Intermediate in pharmaceuticals
3,4,5-Trimethoxybenzoyl chloride 3-,4-,5-OCH₃ 230.64 4521-61-3 Catalyst in Wittig/Heck reactions
3,4,5-Trifluorobenzoyl chloride 3-,4-,5-F 194.54 151095-84-4 Fluorinated compound synthesis
2,4,5-Trifluoro-3-methoxybenzoyl chloride 2-,4-,5-F; 3-OCH₃ 240.56 1211586-90-4 Pharmaceutical intermediates
Key Observations:

Steric Effects :

  • 2,4,6-Trimethylbenzoyl chloride exhibits significant steric hindrance due to its symmetrical methyl substitution, reducing reactivity in nucleophilic acylations (e.g., lower yields in copper-catalyzed borylation compared to less hindered analogs) .
  • In contrast, 3,5-Dimethylbenzoyl chloride (asymmetric substitution) shows higher reactivity in similar reactions .

Electronic Effects: Methoxy groups in 3,4,5-Trimethoxybenzoyl chloride act as electron donors, enhancing solubility in polar solvents (e.g., ethanol, acetone) and facilitating use in catalysis . Fluorine substituents in 3,4,5-Trifluorobenzoyl chloride increase electrophilicity, making it reactive in fluorinated drug synthesis .

Application-Specific Performance: Photoinitiators: Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (containing 2,4,6-Trimethylbenzoyl chloride) produces hydrogels with compact structures, improved stability in physiological fluids, and controlled release of bioactive compounds compared to 2-hydroxy-2-methylpropiophenone-based initiators .

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